molecular formula C23H24N2O B14992626 4-benzyl-N-(1-naphthyl)-1-piperidinecarboxamide CAS No. 300590-57-2

4-benzyl-N-(1-naphthyl)-1-piperidinecarboxamide

Cat. No.: B14992626
CAS No.: 300590-57-2
M. Wt: 344.4 g/mol
InChI Key: LDLWWGWZXFKICQ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(1-naphthyl)-1-piperidinecarboxamide is a complex organic compound with the molecular formula C22H23N3O

Preparation Methods

The synthesis of 4-benzyl-N-(1-naphthyl)-1-piperidinecarboxamide typically involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base, followed by the addition of piperidinecarboxylic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Benzyl-N-(1-naphthyl)-1-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

4-Benzyl-N-(1-naphthyl)-1-piperidinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1-naphthyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Benzyl-N-(1-naphthyl)-1-piperidinecarboxamide can be compared with similar compounds such as:

    4-Benzyl-N-(1-naphthyl)-1-piperazinecarboxamide: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

    4-Benzyl-N-(1-naphthylmethylene)-1-piperazinamine: This compound features a methylene bridge and a piperazine ring, differing slightly in structure and properties.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

300590-57-2

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

4-benzyl-N-naphthalen-1-ylpiperidine-1-carboxamide

InChI

InChI=1S/C23H24N2O/c26-23(24-22-12-6-10-20-9-4-5-11-21(20)22)25-15-13-19(14-16-25)17-18-7-2-1-3-8-18/h1-12,19H,13-17H2,(H,24,26)

InChI Key

LDLWWGWZXFKICQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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